molecular formula C16H24N2O2S B2747168 tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate CAS No. 745066-48-2

tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate

Cat. No.: B2747168
CAS No.: 745066-48-2
M. Wt: 308.44
InChI Key: MCMIWNRZIRETHM-UHFFFAOYSA-N
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Description

tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C16H24N2O2S It is a piperidine derivative that features a tert-butyl ester group and a pyridin-2-ylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridin-2-ylthiomethyl reagents under controlled conditions. The reaction often requires the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features make it a candidate for the design of molecules that can interact with biological targets, such as enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can form coordination complexes with metal ions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-Butyl 3-((pyridin-2-ylthio)methyl)piperidine-1-carboxylate is unique due to the presence of the pyridin-2-ylthio group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The tert-butyl ester group also provides stability and can be easily modified to introduce other functional groups .

Properties

IUPAC Name

tert-butyl 3-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-7-13(11-18)12-21-14-8-4-5-9-17-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMIWNRZIRETHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 3-(hydroxymethyl)-1-piperidinecarboxylate (Preparation 52, 1.0 g, 5 mmol) in benzene (40 ml) under nitrogen was added triphenyl phosphine (1.44 g, 5.5 mmol). Diethyl azodicarboxylate (0.86 ml, 5.5, mmol) in benzene (4 ml) was added dropwise and the reaction mixture was stirred for 5 min. 2-mercapto pyridine (0.61 g, 5.5 mmol) was added and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture washed with sodium hydroxide (1M), water, and saturated brine. The organic extracts were dried (Na2SO4) and concentrated to an oil which was purified by flash chromatography on silica gel eluting with dichloromethane:ethyl acetate (9:1). The title compound was obtained as an oil (1.0 g, 65%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
0.86 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three

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